N-Methyl Iso Desloratadine

Description

BenchChem offers high-quality N-Methyl Iso Desloratadine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl Iso Desloratadine including the price, delivery time, and more detailed information at info@benchchem.com.

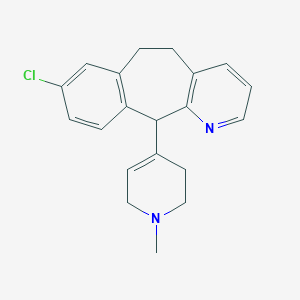

Structure

3D Structure

Properties

IUPAC Name |

13-chloro-2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2/c1-23-11-8-14(9-12-23)19-18-7-6-17(21)13-16(18)5-4-15-3-2-10-22-20(15)19/h2-3,6-8,10,13,19H,4-5,9,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQVAQIJQYJEND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC1)C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50614378 | |

| Record name | 8-Chloro-11-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183198-48-3 | |

| Record name | 8-Chloro-11-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Characteristics of N-Methyl Iso Desloratadine

Abstract

N-Methyl Iso Desloratadine is a significant compound in the pharmaceutical landscape, primarily recognized as a key intermediate and potential impurity in the synthesis of Desloratadine, a potent, non-sedating antihistamine. A thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the core physicochemical characteristics of N-Methyl Iso Desloratadine, detailing its chemical identity, solubility, stability, and the analytical methodologies crucial for its characterization. The insights and protocols herein are designed to support robust drug development and quality control processes.

Introduction: Contextualizing N-Methyl Iso Desloratadine

Desloratadine is a second-generation H1-receptor antagonist and the major active metabolite of loratadine, widely prescribed for the symptomatic relief of allergic conditions.[1] Given its therapeutic importance, the manufacturing process of Desloratadine is meticulously controlled to minimize impurities that could affect its safety and efficacy. N-Methyl Iso Desloratadine emerges as a critical compound in this context, serving both as a synthetic precursor and a potential process-related impurity.[2][3]

The presence and quantity of such impurities are strictly regulated by pharmacopeias and regulatory bodies. Therefore, a deep and practical understanding of the physicochemical properties of N-Methyl Iso Desloratadine is not merely academic; it is a regulatory and safety imperative. This knowledge enables the development of effective purification strategies, robust analytical methods for detection and quantification, and stable formulations.

Chemical Identity and Structural Elucidation

The foundational step in characterizing any pharmaceutical compound is the unambiguous confirmation of its chemical structure.

2.1. Molecular Structure and Nomenclature

N-Methyl Iso Desloratadine is structurally related to Desloratadine and Loratadine. The key distinction lies in the methylation of the piperidine nitrogen.

-

Chemical Name: 8-Chloro-6,11-dihydro-11-(1-methyl-4-piperidinylidene)-5H-benzo[1][4]cyclohepta[1,2-b]pyridine[2]

-

CAS Number: 38092-89-6[5]

-

Molecular Formula: C₂₀H₂₁ClN₂[6]

-

Molecular Weight: 324.8 g/mol [6]

The structural relationship between these compounds is a critical aspect of understanding their synthesis and metabolic pathways.

Caption: Synthetic and metabolic relationships.

2.2. Spectroscopic Characterization

The identity of N-Methyl Iso Desloratadine is confirmed using a suite of spectroscopic techniques. While specific spectra are proprietary, the expected data from ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) would provide the definitive structural fingerprint, confirming the presence of the N-methyl group and the overall tricyclic ring system. High-resolution mass spectrometry is particularly crucial for confirming the elemental composition.

Core Physicochemical Properties

The behavior of a drug substance during formulation, administration, and absorption is dictated by its fundamental physicochemical properties.

3.1. Solubility Profile

The solubility of N-Methyl Iso Desloratadine, much like its parent compound Desloratadine, is pH-dependent due to the presence of basic nitrogen atoms. While specific quantitative data for N-Methyl Iso Desloratadine is not publicly available, its solubility profile can be inferred from Desloratadine. Desloratadine is slightly soluble in water but very soluble in organic solvents like ethanol and propylene glycol.[7] Its solubility significantly increases in acidic conditions due to the protonation of the piperidine nitrogen.[4]

Table 1: Predicted Solubility Behavior of N-Methyl Iso Desloratadine

| Solvent System | Predicted Solubility | Rationale |

| Water (neutral pH) | Slightly Soluble | Based on the parent compound's low aqueous solubility.[8] |

| 0.1 N HCl | Soluble | Protonation of the basic nitrogen atoms increases polarity and interaction with water. |

| 0.1 N NaOH | Sparingly Soluble | The molecule is in its free base form, which is less polar. |

| Ethanol | Soluble | Good solubility in polar organic solvents is expected. |

| Methanol | Soluble | Similar to ethanol, expected to be a good solvent. |

| Acetonitrile | Soluble | A common solvent for chromatographic analysis. |

| Dichloromethane | Soluble | A non-polar organic solvent suitable for extraction. |

Experimental Protocol: Equilibrium Solubility Determination

This protocol is designed to provide a reliable and reproducible method for determining the solubility of N-Methyl Iso Desloratadine in various media.

-

Preparation: Add an excess amount of N-Methyl Iso Desloratadine to vials containing the selected solvent systems (e.g., water, 0.1 N HCl, phosphate buffer pH 7.4).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaker bath is recommended.

-

Sample Preparation: After equilibration, centrifuge the samples to separate the undissolved solid.

-

Analysis: Carefully withdraw an aliquot of the supernatant, filter it through a 0.45 µm filter, and dilute it with an appropriate mobile phase.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method against a standard curve of known concentrations.

3.2. Dissociation Constant (pKa)

The pKa value is critical for predicting the ionization state of a molecule at a given pH, which in turn influences its solubility, absorption, and distribution. N-Methyl Iso Desloratadine has two basic nitrogen atoms: one in the piperidine ring and one in the pyridine ring. The pKa of the piperidine nitrogen is expected to be the higher of the two. For the parent compound, Desloratadine, the predicted pKa is approximately 10.27.[7] The N-methylation is not expected to drastically alter this value.

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Sample Preparation: Accurately weigh and dissolve a known amount of N-Methyl Iso Desloratadine in a mixture of water and a co-solvent (e.g., methanol) if required for solubility.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 N HCl) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value can be determined from the midpoint of the titration curve.

3.3. Partition Coefficient (Log P)

The octanol-water partition coefficient (Log P) is a measure of a compound's lipophilicity. This parameter is a key determinant of its ability to cross biological membranes. PubChem predicts a Log P of 4.2 for N-Methyldesloratadine, indicating it is a lipophilic compound.[6] This is consistent with the characteristics of other antihistamines that can cross the blood-brain barrier, although second-generation antihistamines like Desloratadine are designed to have limited CNS penetration.[1]

Analytical Methodologies for Control and Characterization

Robust and validated analytical methods are essential for the quality control of N-Methyl Iso Desloratadine, whether as a starting material or as an impurity in Desloratadine.

4.1. High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the workhorse technique for the analysis of Desloratadine and its related compounds.[9] A well-developed HPLC method should be able to separate N-Methyl Iso Desloratadine from Desloratadine, Loratadine, and other potential process impurities and degradation products.

Caption: A typical HPLC workflow for analysis.

Protocol: A Validated Stability-Indicating HPLC Method

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted). The exact composition must be optimized to achieve adequate separation.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by the UV maximum of N-Methyl Iso Desloratadine (typically around 280 nm).

-

Column Temperature: 30°C.

-

-

System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing correctly. Key parameters include tailing factor, theoretical plates, and repeatability of peak areas and retention times.

-

Validation (as per ICH Q2(R1) guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants, matrix).

-

Linearity: Analyze a series of standards across a range of concentrations to demonstrate a linear relationship between concentration and response.

-

Accuracy and Precision: Determine the closeness of test results to the true value (accuracy) and the degree of scatter between a series of measurements (precision) at different concentration levels.

-

Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature) to assess the method's reliability during normal use.

-

4.2. Forced Degradation and Stability Studies

Understanding the stability profile of N-Methyl Iso Desloratadine is crucial for determining appropriate storage conditions and predicting potential degradation pathways. Forced degradation studies, as mandated by ICH guidelines, are used to generate potential degradation products and demonstrate the stability-indicating nature of the analytical method.[10]

Table 2: Forced Degradation Conditions and Expected Outcomes

| Stress Condition | Protocol | Expected Degradation Pathway |

| Acid Hydrolysis | 0.1 N HCl at 60°C for 24 hours | Generally stable, as observed with Desloratadine.[11] |

| Base Hydrolysis | 0.1 N NaOH at 60°C for 24 hours | Potential for some degradation.[10] |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Potential for N-oxide formation and other oxidative products.[12] |

| Thermal Degradation | Dry heat at 80°C for 48 hours | Desloratadine shows significant degradation under dry heat.[11] |

| Photostability | Exposure to UV light (as per ICH Q1B) | Desloratadine is sensitive to UV light, leading to significant degradation.[13] |

Protocol: Forced Degradation Study

-

Sample Preparation: Prepare solutions of N-Methyl Iso Desloratadine in the stress media described in Table 2.

-

Stress Application: Expose the solutions to the specified conditions for the designated time.

-

Neutralization/Quenching: After exposure, neutralize acidic and basic solutions. Dilute all samples to an appropriate concentration with the mobile phase.

-

Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method.

-

Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the main component in the stressed samples to ensure no co-eluting peaks are present.

Conclusion

N-Methyl Iso Desloratadine is a compound of significant interest in the pharmaceutical industry due to its role in the synthesis of Desloratadine. A comprehensive understanding of its physicochemical properties—solubility, pKa, Log P, and stability—is fundamental for the development of robust manufacturing processes and reliable analytical methods. The protocols and insights provided in this guide serve as a practical framework for researchers and drug development professionals to effectively characterize this molecule, thereby ensuring the quality and safety of the final drug product. The application of these principles is a cornerstone of good manufacturing practices and regulatory compliance.

References

-

European Medicines Agency. Aerius, INN-desloratadine. [Link]

-

Astuti, I. Y., et al. (2021). Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation. National Center for Biotechnology Information. [Link]

-

PharmaCompass. Desloratadine | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

National Center for Biotechnology Information. Desloratadine | C19H19ClN2 | CID 124087 - PubChem. [Link]

-

Apotex Inc. (2018). DESLORATADINE TABLETS. [Link]

-

Bober, K., Płonka, M., & Miszczyk, M. (2015). Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing. SciSpace. [Link]

-

National Center for Biotechnology Information. N-Methyldesloratadine | C20H21ClN2 | CID 31843 - PubChem. [Link]

-

SynZeal. Desloratadine N-Methyl Impurity | 38092-89-6. [Link]

-

Kumar, A. S., et al. (2013). Designing of forced degradation studies and development of validated stability indicating method for simultaneous estimation of. Scholars Research Library. [Link]

-

Patel, B. H., et al. (2018). Analytical Method Development and Validation of Desloratadine Tablet. Research Journal of Pharmacy and Technology. [Link]

-

ResearchGate. Chromatogram of Desloratadine and degradation products (a) Alkali.... [Link]

-

ResearchGate. Analytical Method Development and Validation of Desloratadine Tablet. [Link]

-

Hoorens, M. W. H., et al. (2024). Design and synthesis of photoswitchable desloratadine ligands for histamine H1 receptor photopharmacology. National Center for Biotechnology Information. [Link]

-

Kazmi, F., et al. (2015). Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor. PubMed. [Link]

-

European Medicines Agency. (2011). Desloratadine Actavis. [Link]

- Teva Pharmaceutical Industries Ltd. (2004). Stable pharmaceutical compositions of desloratadine.

-

Sankar, P. R., et al. (2014). A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations. National Center for Biotechnology Information. [Link]

-

Panda, S. S., et al. (2019). Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. Journal of AOAC INTERNATIONAL. [Link]

-

Wikipedia. Desloratadine. [Link]

-

El-Sherif, Z. A., et al. (2015). Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids. CABI Digital Library. [Link]

-

Pharmaffiliates. N-Methyl Desloratadine-d5. [Link]

Sources

- 1. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Desloratadine N-Methyl Impurity | 38092-89-6 | SynZeal [synzeal.com]

- 3. US20040229896A1 - Stable pharmaceutical compositions of desloratadine - Google Patents [patents.google.com]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. N-Methyl Desloratadine | CAS 38092-89-6 | LGC Standards [lgcstandards.com]

- 6. N-Methyldesloratadine | C20H21ClN2 | CID 31843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Desloratadine | 100643-71-8 [chemicalbook.com]

- 8. Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rjptonline.org [rjptonline.org]

- 10. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. scispace.com [scispace.com]

Introduction

The management of allergic hypersensitivity reactions, mediated primarily by the release of histamine from mast cells and basophils, has been revolutionized by the development of H1 receptor antagonists. First-generation antihistamines, while effective, were limited by significant sedative and anticholinergic side effects due to their ability to cross the blood-brain barrier. This clinical need spurred the development of second-generation agents, designed for high peripheral H1 receptor selectivity and minimal central nervous system penetration.

Among these, Desloratadine stands out as a principal compound of interest. It is the primary active metabolite of the widely-used antihistamine Loratadine, exhibiting higher potency and a refined pharmacological profile.[1][2] This guide provides a comprehensive technical overview of the pharmacology of Desloratadine and its structurally related compounds. We will delve into its dual mechanism of action, encompassing both potent H1 receptor inverse agonism and significant anti-inflammatory effects, explore its structure-activity relationships, pharmacokinetic profile, and lay out key experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of pharmacology, immunology, and medicinal chemistry.

Chapter 1: Molecular Profile and Structure-Activity Relationships (SAR)

The therapeutic efficacy of Desloratadine is intrinsically linked to its molecular structure and its relationship with its parent compound, Loratadine.

Desloratadine (8-chloro-6,11-dihydro-11-(4-piperdinylidene)-5H-benzo[3][4]cyclohepta[1,2-b]pyridine) is the active descarboethoxy metabolite of Loratadine.[2] The metabolic removal of the ethoxycarbonyl group from the piperidine ring of Loratadine is the key structural change that yields Desloratadine.[2] This conversion is critical, as Desloratadine exhibits a significantly higher binding affinity for the histamine H1 receptor—up to 20 times higher than Loratadine—positioning Loratadine as a prodrug.[5]

Recent advancements in structural biology, specifically the cryo-electron microscopy (cryo-EM) structure of Desloratadine bound to the human H1 receptor (hH1R), have provided profound insights into its binding mechanism. The structure reveals key hydrogen bond interactions between Desloratadine and residues Asp107 and Tyr431 within the orthosteric binding pocket of the receptor.[6] This structural understanding confirms the basis of its high affinity and provides a rational framework for the design of novel antihistamines. The ligand-binding pocket demonstrates considerable conformational flexibility, with available space near the pyridine ring, suggesting potential sites for future chemical modification to further optimize pharmacological properties.[6]

Table 1: Comparative Profile of Loratadine and Desloratadine

| Feature | Loratadine | Desloratadine |

| Chemical Formula | C22H23ClN2O2 | C19H19ClN2 |

| Molar Mass | 382.9 g/mol | 310.8 g/mol |

| Role | Prodrug | Active Metabolite |

| Primary MOA | H1 Receptor Antagonist | H1 Receptor Inverse Agonist[7] |

| Relative H1R Affinity | Lower | ~15-20x higher than Loratadine[5] |

| Sedative Potential | Low | Very Low / Negligible[2][8] |

Chapter 2: Core Pharmacodynamics: The Dual Mechanism of Action

Desloratadine's clinical efficacy is not solely attributable to its H1 receptor blockade. It possesses a dual pharmacological profile that includes potent, selective inverse agonism at the H1 receptor and distinct anti-inflammatory and immunomodulatory activities.[8]

High-Affinity Histamine H1 Receptor Inverse Agonism

The histamine H1 receptor, a G-protein coupled receptor (GPCR), can exist in both an inactive (R) and an active (R) conformation, which are in equilibrium. While classical antagonists block the binding of an agonist (histamine), they do not influence this equilibrium. In contrast, Desloratadine functions as an inverse agonist . It preferentially binds to the inactive (R) state of the H1 receptor, shifting the conformational equilibrium away from the active (R) state.[7] This action reduces the baseline, constitutive activity of the receptor even in the absence of histamine, leading to a more profound and stable suppression of allergic signaling.

This mechanism is central to its long duration of action and clinical effectiveness in treating symptoms of allergic rhinitis and chronic idiopathic urticaria.[9][10][11]

Anti-Inflammatory and Immunomodulatory Effects

Beyond competitive receptor antagonism, in vitro and in vivo studies have demonstrated that Desloratadine exerts significant anti-inflammatory effects.[8] These actions are independent of its H1 receptor activity and contribute substantially to its overall therapeutic benefit, particularly in alleviating symptoms like nasal congestion.[12]

Key anti-inflammatory actions include:

-

Inhibition of Mediator Release: Desloratadine inhibits the release of pro-inflammatory mediators from human mast cells and basophils, including histamine, tryptase, leukotrienes, and prostaglandins.[8][13]

-

Cytokine and Chemokine Modulation: It attenuates the generation and release of inflammatory cytokines and chemokines such as IL-4, IL-6, IL-8, and TNF-α.[8]

-

Downregulation of Adhesion Molecules: Desloratadine can inhibit the expression of cell adhesion molecules like ICAM-1 on endothelial cells, which is a critical step in the recruitment of inflammatory cells to the site of an allergic reaction.[8]

-

Eosinophil Activity Attenuation: It has been shown to reduce eosinophil chemotaxis, adhesion, and the generation of superoxide.[8]

These pleiotropic effects suggest that Desloratadine can interrupt the allergic cascade at multiple points, not just at the final step of histamine action.

Chapter 3: Pharmacokinetic Profile: From Administration to Elimination

The clinical utility of a drug is defined as much by its pharmacokinetics as its pharmacodynamics. Desloratadine possesses a favorable pharmacokinetic profile that supports a convenient once-daily dosing regimen.[4]

-

Absorption: Desloratadine is rapidly absorbed following oral administration, with peak plasma concentrations (Cmax) reached in approximately 3 hours.[7] Its bioavailability is not significantly affected by the co-administration of food or grapefruit juice.[8]

-

Distribution: It is moderately bound to plasma proteins (83-87%).[7][14] Crucially, Desloratadine is a poor substrate for P-glycoprotein, an efflux transporter at the blood-brain barrier.[8] This characteristic is fundamental to its non-sedating profile, as it limits entry into the central nervous system.[2][8]

-

Metabolism: Desloratadine is extensively metabolized to its major active metabolite, 3-hydroxydesloratadine, which is subsequently glucuronidated.[7][14] The metabolic pathway is unique; it involves an initial N-glucuronidation by UGT2B10, followed by 3-hydroxylation via CYP2C8.[7] Importantly, it does not appear to be metabolized to a significant extent by the CYP3A4 pathway, reducing the potential for drug-drug interactions with inhibitors of this enzyme like ketoconazole or erythromycin.[8]

-

Excretion: The elimination half-life (T½) of Desloratadine is approximately 27 hours.[4][8] Metabolites are excreted in roughly equal amounts in both urine and feces.[7] The pharmacokinetic profile is linear and does not differ significantly based on age, race, or gender, simplifying dosing across different patient populations.[4][8]

Table 2: Key Pharmacokinetic Parameters of Desloratadine

| Parameter | Value | Significance |

| Time to Peak Plasma (Tmax) | ~3 hours[7] | Rapid onset of action. |

| Plasma Protein Binding | 83-87%[7] | Moderate binding, allows for free drug availability. |

| Elimination Half-Life (T½) | ~27 hours[8] | Supports effective once-daily administration. |

| Bioavailability | Rapidly absorbed[8] | Consistent absorption profile. |

| Key Metabolizing Enzymes | UGT2B10, CYP2C8[7] | Low potential for common CYP450-mediated drug interactions. |

Chapter 4: Preclinical and In Vitro Evaluation: A Methodological Guide

Rigorous evaluation of compounds like Desloratadine requires a suite of validated in vitro and preclinical assays. These protocols are designed to quantify receptor affinity, functional activity, and anti-inflammatory potential.

Assessing H1 Receptor Binding and Functionality

The primary objective is to determine a compound's affinity (Ki) for the H1 receptor and its functional potency (EC50 or IC50) as an antagonist or inverse agonist.

Protocol 4.1.1: Competitive Radioligand Binding Assay for H1 Receptor Affinity

-

Causality: This assay quantifies the ability of a test compound (e.g., Desloratadine) to displace a known high-affinity radiolabeled ligand (e.g., [³H]mepyramine) from the H1 receptor. The concentration at which the test compound displaces 50% of the radioligand (IC50) is used to calculate its inhibition constant (Ki), a direct measure of receptor affinity.

-

Methodology:

-

Source of Receptor: Prepare cell membrane homogenates from HEK293 cells or CHO cells stably expressing the human histamine H1 receptor.

-

Assay Buffer: Use a suitable buffer, such as 50 mM Na2HPO4/KH2PO4, pH 7.4.

-

Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [³H]mepyramine (e.g., 5 nM) and increasing concentrations of the unlabeled test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).[15]

-

Controls:

-

Total Binding: Membranes + [³H]mepyramine (no competitor).

-

Non-Specific Binding (NSB): Membranes + [³H]mepyramine + a saturating concentration of a known H1 antagonist (e.g., 10 µM Mepyramine).

-

-

Equilibration: Incubate for a defined period (e.g., 4 hours at 37°C) to reach equilibrium.[15]

-

Termination: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.

-

Quantification: Wash filters with ice-cold assay buffer, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Quantifying Anti-Inflammatory Activity

Evaluating the immunomodulatory effects of Desloratadine requires cellular assays that model key aspects of the allergic inflammatory cascade.

Protocol 4.2.1: Mast Cell Degranulation Assay (Tryptase/Histamine Release)

-

Causality: This assay directly measures the ability of a compound to inhibit the release of pre-formed mediators from activated mast cells or basophils. Tryptase is a highly specific marker for mast cell activation.[16][17]

-

Methodology:

-

Cell Source: Use primary human mast cells, a human mast cell line (e.g., HMC-1), or human peripheral blood basophils.

-

Sensitization (if required): For IgE-mediated activation, sensitize cells overnight with IgE.

-

Pre-incubation: Wash cells and pre-incubate with various concentrations of Desloratadine or vehicle control for 30-60 minutes.

-

Activation: Stimulate the cells with an appropriate secretagogue (e.g., anti-IgE for IgE-mediated activation, calcium ionophore A23187, or Compound 48/80).

-

Controls:

-

Spontaneous Release: Unstimulated cells (vehicle only).

-

Maximum Release: Cells lysed with a detergent (e.g., Triton X-100).

-

-

Termination: Stop the reaction by centrifugation at 4°C to pellet the cells.

-

Quantification: Collect the supernatant. Measure the concentration of tryptase or histamine in the supernatant using a validated Enzyme-Linked Immunosorbent Assay (ELISA).[17][18]

-

Data Analysis: Express mediator release as a percentage of maximum release after correcting for spontaneous release. Plot the percentage of inhibition against the log concentration of Desloratadine to determine the IC50.

-

Chapter 5: Clinical Pharmacology and Application

The robust preclinical profile of Desloratadine translates directly into its clinical efficacy and safety. It is approved for the treatment of seasonal and perennial allergic rhinitis and chronic idiopathic urticaria.[8][9][10]

-

Efficacy: Clinical trials have consistently demonstrated that Desloratadine (5 mg once daily) effectively controls both nasal (sneezing, rhinorrhea, itching, congestion) and non-nasal (itchy, watery eyes) symptoms of allergic rhinitis.[8][10] In chronic idiopathic urticaria, it significantly reduces pruritus, the number of hives, and the size of the largest hive, with improvements often seen within the first 24 hours of treatment.[11][19]

-

Safety Profile: Desloratadine has an excellent safety profile.[8]

-

Sedation: The incidence of somnolence in clinical trials is similar to that of placebo, confirming its non-sedating properties.[5][11]

-

Cardiotoxicity: Extensive studies have shown that Desloratadine, even at high doses or when co-administered with CYP3A4 inhibitors, has no clinically relevant effect on the QTc interval and does not cause arrhythmias.[8] This is a critical safety advantage over some earlier second-generation antihistamines.

-

General Tolerability: The overall incidence of adverse events is comparable to placebo, with headache and pharyngitis being among the most commonly reported.[5][10]

-

Conclusion

Desloratadine represents a pinnacle of rational drug design in the field of antihistamines. Its pharmacology is defined by a sophisticated dual mechanism of action: high-affinity inverse agonism at the peripheral H1 receptor and a broad suite of anti-inflammatory activities that interrupt the allergic cascade. This is complemented by a "clean" pharmacokinetic profile, characterized by a long half-life suitable for once-daily dosing, metabolism that avoids major drug-interaction pathways, and minimal CNS penetration that ensures a non-sedating effect. For the drug development professional, Desloratadine serves as a benchmark for both efficacy and safety, while for the researcher, its pleiotropic effects continue to offer fertile ground for investigating the complex interplay between histamine signaling and immune modulation in allergic disease.

References

-

Geha, R. S., & Meltzer, E. O. (2001). Desloratadine: A new, nonsedating, oral antihistamine. Journal of Allergy and Clinical Immunology. [Link]

-

Güneş, H., Duman, M., Çelik, M., & Dalgın, A. (2021). Electrochemical evaluation of the desloratadine at bismuth film electrode in the presence of cationic surfactant: Highly sensitive determination in pharmaceuticals and human urine by Linear sweep-cathodic stripping voltammetry. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

-

MedlinePlus. (2021). Desloratadine. U.S. National Library of Medicine. [Link]

-

Henz, B. M. (2001). The pharmacologic profile of desloratadine: a review. Allergy. [Link]

-

DrugBank. Desloratadine. DrugBank Online. [Link]

-

Affrime, M., Gupta, S., Banfield, C., & Cohen, A. (2002). A pharmacokinetic profile of desloratadine in healthy adults, including elderly. Clinical Pharmacokinetics. [Link]

-

The Independent Pharmacy. (2021). Desloratadine Vs Loratadine: Comparing The Popular Hay Fever Treatments. The Independent Pharmacy Online. [Link]

-

PubChem. Desloratadine. National Center for Biotechnology Information. [Link]

-

Wikipedia. Desloratadine. Wikimedia Foundation. [Link]

-

Nayak, A., & Schenkel, E. (2001). Desloratadine reduces nasal congestion in patients with intermittent allergic rhinitis. Allergy. [Link]

-

Berger, W. E., Schenkel, E. J., & Mansfield, L. E. (2003). Efficacy and safety of desloratadine in the treatment of perennial allergic rhinitis. The Journal of Allergy and Clinical Immunology. [Link]

-

Molimard, M., Diquet, B., & Benedetti, M. S. (2004). Comparison of pharmacokinetics and metabolism of desloratadine, fexofenadine, levocetirizine and mizolastine in humans. Fundamental & Clinical Pharmacology. [Link]

-

Justiz Vaillant, A. A., & Qurie, A. (2023). Cytokines. StatPearls Publishing. [Link]

-

Kuder, K., S-L, Y., Maurin, D., et al. (2016). Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor. Pharmacological Research. [Link]

-

de Moraes, J. (2020). H1-antihistamines as antischistosomal drugs: in vitro and in vivo studies. Antimicrobial Agents and Chemotherapy. [Link]

-

Monroe, E., et al. (2003). Efficacy and safety of desloratadine 5 mg once daily in the treatment of chronic idiopathic urticaria: a double-blind, randomized, placebo-controlled trial. Journal of the American Academy of Dermatology. [Link]

-

Oreate AI Blog. (2024). Loratadine vs. Desloratadine: Understanding the Differences. Oreate AI. [Link]

-

de Graaf, C., et al. (2011). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry. [Link]

-

Kanase, G. V., & Samant, M. D. (2022). PRECLINICAL SCREENING MODELS FOR ANTIHISTAMINIC ACTIVITY: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Pardanani, A. (2022). How to evaluate the patient with a suspected mast cell disorder and how/when to manage symptoms. Hematology. American Society of Hematology. Education Program. [Link]

-

Leng, S. X., et al. (2008). Cytokine quantitation: Technologies and applications. Journal of Immunological Methods. [Link]

-

Chemist Click. (2023). Desloratadine vs Loratadine: Everything You Need to Know. Chemist Click Online Pharmacy. [Link]

-

Wang, W., et al. (2022). Design and synthesis of photoswitchable desloratadine ligands for histamine H1 receptor photopharmacology. RSC Medicinal Chemistry. [Link]

-

ResearchGate. (2021). ANTIHISTAMINIC ACTIVITY MODELS. ResearchGate. [Link]

-

Canonica, G. W., & Blaiss, M. (2011). Desloratadine: a review of pharmacology and clinical efficacy in allergic rhinitis and urticaria. Expert Opinion on Drug Metabolism & Toxicology. [Link]

-

Australasian Society of Clinical Immunology and Allergy (ASCIA). (2022). ASCIA Position Paper - Diagnosis and Investigation of Mast Cell Activation Disorders and Syndrome. ASCIA. [Link]

-

Tighe, M., & Kneteman, N. M. (2013). Detection and Quantification of Cytokines and Other Biomarkers. Methods in Molecular Biology. [Link]

-

Monroe, E. W. (2003). Efficacy and safety of desloratadine 5 mg once daily in the treatment of chronic idiopathic urticaria: A double-blind, randomized, placebo-controlled trial. Journal of the American Academy of Dermatology. [Link]

-

ResearchGate. (2014). Assay of Mast Cell Mediators. ResearchGate. [Link]

-

Leurs, R., et al. (2014). Competition binding for the histamine H1 receptor by [³H]mepyramine and unlabeled antihistamines. ResearchGate. [Link]

-

Togias, A. G., et al. (1989). In vivo and in vitro effects of antihistamines on mast cell mediator release: a potentially important property in the treatment of allergic disease. Annals of Allergy. [Link]

-

Power. (n.d.). Desloratadine vs. Loratadine. Power. [Link]

-

Ainurofiq, A., et al. (2019). Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation. Journal of Applied Pharmaceutical Science. [Link]

-

Lichtenstein, L. M., & Margolis, S. (1968). The Relationship of in vitro and in vivo Allergic Histamine Release: Inhibition in Primates by cAMP Active Agents. International Archives of Allergy and Applied Immunology. [Link]

-

Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Creative Biolabs. [Link]

-

Dr. Oracle. (2023). What are the steps for testing for Mast Cell Activation Syndrome (MCAS)? Dr. Oracle. [Link]

-

Mast Cell Action. (n.d.). Managing MCAS. Mast Cell Action. [Link]

-

Zhao, J., et al. (2023). Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction. Journal of Pharmaceutical Analysis. [Link]

Sources

- 1. theindependentpharmacy.co.uk [theindependentpharmacy.co.uk]

- 2. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Desloratadine [USAN] | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. A pharmacokinetic profile of desloratadine in healthy adults, including elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. openaccessjournals.com [openaccessjournals.com]

- 6. Design and synthesis of photoswitchable desloratadine ligands for histamine H1 receptor photopharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Desloratadine - Wikipedia [en.wikipedia.org]

- 8. Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Desloratadine: MedlinePlus Drug Information [medlineplus.gov]

- 10. Efficacy and safety of desloratadine in the treatment of perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficacy and safety of desloratadine 5 mg once daily in the treatment of chronic idiopathic urticaria: a double-blind, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. In vivo and in vitro effects of antihistamines on mast cell mediator release: a potentially important property in the treatment of allergic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. How to evaluate the patient with a suspected mast cell disorder and how/when to manage symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. allergy.org.au [allergy.org.au]

- 18. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of N-Methyl Iso Desloratadine in Human Plasma

Abstract

This application note describes the development and validation of a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Methyl Iso Desloratadine in human plasma. N-Methyl Iso Desloratadine, a known impurity and potential metabolite of the second-generation antihistamine Desloratadine, requires precise quantification for comprehensive pharmacokinetic and safety assessments in drug development. This protocol outlines a complete workflow, from sample preparation using a streamlined protein precipitation technique to the optimized chromatographic and mass spectrometric parameters for accurate analysis. The method has been validated in accordance with a combination of International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines, demonstrating excellent linearity, accuracy, precision, and stability.

Introduction

Desloratadine, the major active metabolite of loratadine, is a potent and long-acting tricyclic H1-antihistamine with a selective peripheral H1-receptor antagonist action.[1] During its synthesis and metabolism, various related compounds and impurities can be formed. One such critical compound is N-Methyl Iso Desloratadine (CAS: 183198-48-3), a positional isomer of N-Methyl Desloratadine.[2] The presence and concentration of such isomers are of significant interest to researchers, scientists, and drug development professionals as they can have different pharmacological and toxicological profiles, impacting the overall safety and efficacy of the drug.

The development of a reliable analytical method for the quantification of N-Methyl Iso Desloratadine is therefore essential for impurity profiling, pharmacokinetic studies, and quality control of Desloratadine. This application note provides a detailed, field-proven protocol for the analysis of N-Methyl Iso Desloratadine in human plasma, leveraging the specificity and sensitivity of LC-MS/MS.

Analyte and Method Overview

Analyte Information

-

Compound Name: N-Methyl Iso Desloratadine

-

Synonyms: Desloratadine Isomer, Desloratadine Impurity B

-

Chemical Structure:

-

Molecular Formula: C₁₉H₁₉ClN₂

-

Molecular Weight: 310.82 g/mol

-

CAS Number: 183198-48-3

Analytical Technique

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) was selected for its high sensitivity, selectivity, and wide dynamic range, which are crucial for quantifying low levels of metabolites and impurities in complex biological matrices like plasma.

Experimental Workflow

The overall workflow for the analysis of N-Methyl Iso Desloratadine in human plasma is depicted in the following diagram:

Detailed Protocols

Materials and Reagents

-

N-Methyl Iso Desloratadine reference standard (purity ≥98%)

-

Desloratadine-d4 (internal standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Human plasma (K2-EDTA as anticoagulant)

-

Ultrapure water

Standard and Quality Control (QC) Sample Preparation

Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-Methyl Iso Desloratadine and Desloratadine-d4 in methanol to obtain individual stock solutions of 1 mg/mL.

Working Standard Solutions: Prepare serial dilutions of the N-Methyl Iso Desloratadine stock solution with 50:50 (v/v) methanol:water to create working standard solutions for calibration curve and QC samples.

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Desloratadine-d4 stock solution with 50:50 (v/v) methanol:water.

Calibration Curve and QC Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation: Protein Precipitation

The causality behind choosing protein precipitation lies in its simplicity, speed, and effectiveness in removing the majority of interfering proteins from the plasma matrix. While techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can offer cleaner extracts, protein precipitation provides a balance of efficiency and high throughput, which is often desirable in a research and development setting. Acetonitrile is selected as the precipitating agent due to its high protein removal efficiency.

Protocol:

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown) in a microcentrifuge tube, add 20 µL of the IS working solution (100 ng/mL Desloratadine-d4).

-

Add 300 µL of ice-cold acetonitrile.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

The choice of a C18 column is based on the hydrophobic nature of N-Methyl Iso Desloratadine, allowing for good retention and separation from polar matrix components. A gradient elution is employed to ensure efficient separation of the analyte from other potential isomers and endogenous plasma components, while also minimizing the run time. The mobile phase additives, formic acid and ammonium formate, are chosen to improve peak shape and enhance ionization in positive electrospray mode.

| Parameter | Condition |

| LC System | High-performance liquid chromatography system |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid and 5 mM Ammonium Formate in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 3 min, hold at 90% B for 1 min, return to 10% B and equilibrate for 1 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | N-Methyl Iso Desloratadine: To be determined empirically (precursor ion likely m/z 325.1) Desloratadine-d4 (IS): m/z 315.2 -> 263.2 |

| Collision Energy | To be optimized for N-Methyl Iso Desloratadine |

Note on MRM Transitions: The precursor ion for N-Methyl Iso Desloratadine is predicted to be the [M+H]⁺ ion at m/z 325.1, corresponding to its molecular weight of 324.85 g/mol .[3] The specific product ions for the Multiple Reaction Monitoring (MRM) transition must be determined empirically by infusing a standard solution of N-Methyl Iso Desloratadine into the mass spectrometer and performing a product ion scan. This self-validating step is critical for ensuring the selectivity of the method.

Method Validation

The developed method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R1) and FDA's Bioanalytical Method Validation guidance.[3][4] The following validation parameters should be assessed:

| Validation Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources. |

| Linearity | Correlation coefficient (r²) ≥ 0.99 for a calibration curve with at least 8 non-zero standards. |

| Accuracy and Precision | Intra- and inter-day accuracy within 85-115% (80-120% for LLOQ) and precision (%CV) ≤ 15% (≤ 20% for LLOQ). |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable accuracy (80-120%) and precision (≤ 20%). |

| Matrix Effect | The matrix factor should be consistent across different lots of plasma, with a %CV ≤ 15%. |

| Recovery | The extraction recovery of the analyte and IS should be consistent and reproducible. |

| Stability | Analyte stability in plasma under various conditions: freeze-thaw, short-term (bench-top), and long-term storage. The mean concentration at each stability time point should be within ±15% of the nominal concentration.[5] |

Data Presentation

Table 1: Optimized LC-MS/MS Parameters

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid, 5 mM Ammonium Formate in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Analyte | N-Methyl Iso Desloratadine |

| Precursor Ion (m/z) | [To be determined] |

| Product Ion (m/z) | [To be determined] |

| Collision Energy (eV) | [To be determined] |

| Internal Standard | Desloratadine-d4 |

| Precursor Ion (m/z) | 315.2 |

| Product Ion (m/z) | 263.2 |

| Collision Energy (eV) | [To be determined] |

Table 2: Summary of Method Validation Results (Hypothetical Data)

| Parameter | Result |

| Linearity Range | 10 - 5000 pg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| LLOQ | 10 pg/mL |

| Intra-day Accuracy (%) | 95.2 - 103.5 |

| Intra-day Precision (%CV) | 2.1 - 5.8 |

| Inter-day Accuracy (%) | 97.1 - 101.9 |

| Inter-day Precision (%CV) | 3.5 - 6.2 |

| Mean Extraction Recovery (%) | 88.5 |

| Matrix Effect | No significant matrix effect observed |

| Stability | Stable for 3 freeze-thaw cycles, 24h at room temp, and 30 days at -80°C |

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the development and validation of an LC-MS/MS method for the quantification of N-Methyl Iso Desloratadine in human plasma. The detailed step-by-step methodologies, coupled with the rationale behind experimental choices, offer a robust framework for researchers, scientists, and drug development professionals. The successful implementation of this method will enable accurate impurity profiling and pharmacokinetic analysis, contributing to the development of safer and more effective pharmaceuticals.

References

- Chhonker, Y. S., et al. (2016). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. Journal of Pharmaceutical Analysis, 6(5), 324-330.

-

Pharmaffiliates. (n.d.). Desloratadine-impurities. Retrieved from [Link]

- Polson, C., et al. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry.

-

PubChem. (n.d.). N-Methyldesloratadine. Retrieved from [Link]

-

SynZeal. (n.d.). Desloratadine N-Methyl Impurity | 38092-89-6. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Veeprho. (n.d.). Desloratadine Related Compound F | CAS 117810-61-4. Retrieved from [Link]

- Wang, Y., et al. (2021). Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole-Induced Drug-Drug Interaction. Drug Design, Development and Therapy, 15, 5135-5147.

- DergiPark. (2023). Evaluation of Excipient Effects on Desloratadine Syrup formulation as Impurity and pH.

- Google Patents. (n.d.). CN106957349A - A kind of Desloratadine impurity compound and its production and use.

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Loratadine. Retrieved from [Link]

-

International Council for Harmonisation. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

- PubMed. (2012). [Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS]. Zhongnan Yao Xue Za Zhi, 10(4), 441-445.

-

ResearchGate. (2011). LC determination of loratadine and related impurities. Retrieved from [Link]

-

ResearchGate. (2014). Extraction and LC–MS-MS Analysis of Desloratadine and 3-Hydroxy Desloratadine from Human Plasma with SPEC® SCX. Retrieved from [Link]

-

ResearchGate. (2018). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. Retrieved from [Link]

-

ResearchGate. (n.d.). (A). LC-MS Spectra of Metabolites Formed Following Incubation of 14 C-loratadine with CYP3A4 and CYP2C19 SUPERSOMES. (B). LC-MS/MS Spectra of Hydroxylated Loratadine Metabolites (M53, M54a and Loratadine). Retrieved from [Link]

-

Semantic Scholar. (2021). Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS /MS and Application. Retrieved from [Link]

-

SynThink. (n.d.). Desloratadine EP Impurities & Related Compounds. Retrieved from [Link]

-

Waters. (n.d.). Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System. Retrieved from [Link]

Sources

Using N-Methyl Iso Desloratadine in forced degradation studies

Application Note & Protocol

Topic: Strategic Use of N-Methyl Iso Desloratadine in Forced Degradation Studies for Stability-Indicating Method Development

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide for utilizing N-Methyl Iso Desloratadine as a critical reference standard in the forced degradation studies of Desloratadine, a widely used second-generation antihistamine.[1][2] Adherence to the International Council for Harmonisation (ICH) guidelines on stability testing is paramount for regulatory submission and ensuring drug product safety and efficacy.[3][4] Forced degradation, or stress testing, is a cornerstone of this process, designed to identify potential degradation products and establish the intrinsic stability of a drug substance.[3][5] N-Methyl Iso Desloratadine, a known potential impurity and degradant, plays a pivotal role in validating the specificity and accuracy of stability-indicating analytical methods. This document outlines the scientific rationale, detailed experimental protocols for stress testing, a robust UPLC analytical method for separation and quantification, and guidance on data interpretation, thereby equipping researchers with the necessary tools to conduct these critical studies.

Scientific Rationale and Foundational Principles

The Imperative of Forced Degradation Studies

Forced degradation studies are a regulatory requirement (ICH Q1A(R2)) and a fundamental component of the drug development lifecycle.[3] The core objective is to subject the Active Pharmaceutical Ingredient (API), Desloratadine in this case, to stress conditions exceeding those of accelerated stability testing. This intentional degradation serves several key purposes:

-

Elucidation of Degradation Pathways: It helps identify the likely degradation products that could form under various environmental influences.[3]

-

Development of Stability-Indicating Methods: It is instrumental in developing and validating analytical methods that can accurately separate the intact API from its impurities and degradants, ensuring the method is "stability-indicating."[4]

-

Understanding Molecular Stability: The studies reveal the intrinsic stability of the drug molecule, highlighting its susceptibility to specific factors like pH, oxidation, light, and heat.[6]

-

Informing Formulation and Packaging: The data generated helps in the development of a stable formulation and the selection of appropriate packaging to protect the drug product.

The generally accepted goal for forced degradation is to achieve a target degradation of 5-20%.[5][7] This range is considered optimal as it is significant enough to generate and detect primary degradation products without leading to secondary, less relevant degradants that may arise from excessive stress.

The Role of N-Methyl Iso Desloratadine as a Reference Standard

N-Methyl Iso Desloratadine (CAS No. 183198-48-3) is a key related substance to Desloratadine. While N-Methyl Desloratadine is a known impurity in the synthesis of the parent compound Loratadine, its isomer, N-Methyl Iso Desloratadine, can potentially form through rearrangement or degradation pathways.[8][9][10] Utilizing a well-characterized reference standard of N-Methyl Iso Desloratadine is not merely good practice; it is essential for the integrity of the stability study. Its functions include:

-

Peak Identification: It allows for the unambiguous identification of the N-Methyl Iso Desloratadine peak in a complex chromatogram of stressed samples by comparing retention times.

-

Method Specificity: Spiking the sample with this standard helps prove that the analytical method can resolve it from Desloratadine and other potential degradants.

-

Quantification: A reference standard is necessary for the accurate quantification of the impurity, should it form during stability studies.

Experimental Workflow and Protocols

The following section details the step-by-step protocols for conducting a comprehensive forced degradation study on Desloratadine.

Overall Experimental Workflow

The workflow is designed to systematically expose the Desloratadine API to various stress conditions and analyze the resulting samples against control and reference standards.

Caption: Forced degradation experimental workflow.

Materials and Reagents

-

Standards: Desloratadine reference standard, N-Methyl Iso Desloratadine reference standard.

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC or Milli-Q grade).

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), Formic acid.

-

Equipment: Analytical balance, volumetric flasks, pipettes, pH meter, UPLC system with PDA/UV detector, sonicator, heating block or oven, photostability chamber.

Preparation of Solutions

-

Desloratadine Stock Solution (1 mg/mL): Accurately weigh 25 mg of Desloratadine reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of methanol and water.

-

N-Methyl Iso Desloratadine Stock Solution (0.1 mg/mL): Accurately weigh 2.5 mg of N-Methyl Iso Desloratadine and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Stressor Solutions:

-

Acidic: 0.1 M HCl

-

Basic: 0.1 M NaOH

-

Oxidative: 3% (v/v) Hydrogen Peroxide

-

Forced Degradation Protocols

For each condition, prepare a sample in a suitable container (e.g., a 10 mL flask).

-

Acid Hydrolysis:

-

Add 1 mL of Desloratadine stock solution and 1 mL of 0.1 M HCl.

-

Keep at 60°C for 4 hours.

-

Cool to room temperature.

-

Neutralize with an equivalent volume of 0.1 M NaOH.

-

Dilute to 10 mL with mobile phase diluent.

-

-

Base Hydrolysis:

-

Add 1 mL of Desloratadine stock solution and 1 mL of 0.1 M NaOH.

-

Keep at 60°C for 2 hours.

-

Cool to room temperature.

-

Neutralize with an equivalent volume of 0.1 M HCl.

-

Dilute to 10 mL with mobile phase diluent.

-

-

Oxidative Degradation:

-

Add 1 mL of Desloratadine stock solution and 1 mL of 3% H₂O₂.

-

Keep at room temperature for 24 hours.

-

Dilute to 10 mL with mobile phase diluent.

-

-

Thermal Degradation:

-

Transfer 1 mL of Desloratadine stock solution to a vial and evaporate the solvent gently under nitrogen.

-

Place the vial with the solid API in an oven at 80°C for 48 hours.

-

Cool, reconstitute the residue in 10 mL of mobile phase diluent.

-

-

Photolytic Degradation:

-

Place 1 mL of Desloratadine stock solution in a quartz cuvette or a suitable transparent container.

-

Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7]

-

Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).

-

After exposure, dilute the sample to 10 mL with mobile phase diluent.

-

-

Control Sample:

-

Add 1 mL of Desloratadine stock solution to a 10 mL volumetric flask.

-

Dilute to volume with mobile phase diluent. Store protected from light at 2-8°C.

-

Stability-Indicating Analytical Method

A robust, stability-indicating UPLC method is required to resolve Desloratadine from N-Methyl Iso Desloratadine and other degradation products.

UPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | Waters Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µm) | C18 columns provide excellent hydrophobic retention for Desloratadine and related compounds. The sub-2 µm particles ensure high efficiency and resolution.[11] |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and is MS-compatible. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good separation efficiency. |

| Gradient Elution | 0-1 min (10% B), 1-8 min (10-90% B), 8-9 min (90% B), 9-9.1 min (90-10% B), 9.1-12 min (10% B) | A gradient is essential to elute a wide range of polarity, from polar degradants to the non-polar API, ensuring good separation within a reasonable run time.[12] |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temperature | 35°C | Ensures reproducible retention times. |

| Injection Volume | 2 µL | Small volume suitable for UPLC to prevent peak distortion. |

| Detection | UV at 280 nm | Desloratadine and its related substances exhibit strong absorbance at this wavelength.[11] |

| Diluent | Acetonitrile:Water (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |

System Suitability

Before sample analysis, perform replicate injections of a standard solution containing both Desloratadine (~10 µg/mL) and N-Methyl Iso Desloratadine (~1 µg/mL) to verify system performance.

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| Resolution (between Desloratadine and N-Methyl Iso Desloratadine) | > 2.0 |

| %RSD for Peak Area (n=6) | ≤ 2.0% |

Results and Data Interpretation

Example Degradation Profile

The analysis of stressed samples will reveal the stability profile of Desloratadine. Literature suggests that Desloratadine is particularly susceptible to oxidative and thermal stress.[6][11]

| Stress Condition | % Desloratadine Degraded (Hypothetical) | % N-Methyl Iso Desloratadine Formed (Hypothetical) | Observations |

| Control | < 1.0% | Not Detected | No significant degradation. |

| Acid Hydrolysis (0.1 M HCl, 60°C) | ~3.5% | Not Detected | Minor degradation observed.[11] |

| Base Hydrolysis (0.1 M NaOH, 60°C) | ~8.0% | ~0.5% | Significant degradation with some formation of the isomer.[6][13] |

| Oxidation (3% H₂O₂, RT) | ~15.5% | ~2.1% | Major degradation pathway. N-Methyl Iso Desloratadine is a potential oxidative degradant.[11] |

| Thermal (80°C, Solid State) | ~12.0% | ~1.5% | Significant degradation, indicating sensitivity to heat.[6] |

| Photolytic (ICH Q1B) | ~2.5% | Not Detected | Relatively stable to light exposure.[11] |

Potential Degradation Pathway

The formation of N-Methyl Iso Desloratadine can be hypothesized as a result of isomerization under specific stress conditions, particularly oxidative or basic environments.

Caption: Potential Desloratadine degradation pathways.

Data Analysis

-

Peak Identification: Confirm the identity of the N-Methyl Iso Desloratadine peak in stressed samples by comparing its retention time with that of the injected reference standard.

-

Purity Check: Use a PDA detector to check for peak purity of the Desloratadine peak in all chromatograms to ensure no co-eluting impurities.

-

Calculation of Degradation:

-

% Degradation = [(Area_Control - Area_Stressed) / Area_Control] * 100

-

-

Mass Balance: A critical aspect of the study is to account for the fate of the degraded API. The sum of the assay value of Desloratadine and the levels of all degradation products should ideally be close to 100% of the initial value. This confirms that all significant degradation products have been detected.

Conclusion

This application note provides a robust framework for conducting forced degradation studies on Desloratadine using N-Methyl Iso Desloratadine as a reference standard. The outlined protocols for stress testing and the high-resolution UPLC method are designed to meet the stringent requirements of the ICH guidelines. By accurately identifying and quantifying N-Methyl Iso Desloratadine and other degradants, researchers can develop truly stability-indicating methods, which are indispensable for ensuring the quality, safety, and stability of Desloratadine drug products throughout their lifecycle.

References

-

ResearchGate. (2025). Analytical Method Development and Validation of Desloratadine Tablet. Available at: [Link]

-

SciSpace. (n.d.). Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing. Available at: [Link]

-

SynZeal. (n.d.). Desloratadine N-Methyl Impurity. Available at: [Link]

-

Veeprho. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

-

PubMed. (2010). A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms. Available at: [Link]

-

ResearchGate. (n.d.). Chromatogram of Desloratadine and degradation products (a) Alkali.... Available at: [Link]

-

ICH. (n.d.). Q1A(R2) Guideline. Available at: [Link]

-

Shimadzu. (2023). Analysis of Desloratadine. Available at: [Link]

-

PubChem. (n.d.). N-Methyldesloratadine. Available at: [Link]

-

Preprints.org. (2025). Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode. Available at: [Link]

-

The Pharma Letter. (2026). N-Methyl Desloratadine: A Research Chemical for Advanced Pharmaceutical Studies. Available at: [Link]

-

PharmaCompass. (n.d.). Desloratadine. Available at: [Link]

-

European Medicines Agency. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products. Available at: [Link]

-

IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. Available at: [Link]

-

Scholars Research Library. (n.d.). Designing of forced degradation studies and development of validated stability indicating method for simultaneous estimation of. Available at: [Link]

-

PubMed. (2022). Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. Available at: [Link]

-

PMC - NIH. (n.d.). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. Available at: [Link]

-

Journal of Chemical Health Risks. (n.d.). Development and Validation of an Isocratic Reverse-Phase High- Performance Liquid Chromat. Available at: [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

-

Wikipedia. (n.d.). Desloratadine. Available at: [Link]

Sources

- 1. Desloratadine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Desloratadine - Wikipedia [en.wikipedia.org]

- 3. database.ich.org [database.ich.org]

- 4. ijcrt.org [ijcrt.org]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. N-Methyl Desloratadine | CAS 38092-89-6 | LGC Standards [lgcstandards.com]

- 9. Desloratadine N-Methyl Impurity | 38092-89-6 | SynZeal [synzeal.com]

- 10. nbinno.com [nbinno.com]

- 11. A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jchr.org [jchr.org]

Application Note: A Strategic Approach to the Isolation and Purification of N-Methyl Iso Desloratadine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the isolation and purification of N-Methyl Iso Desloratadine, a critical step in the characterization of potential impurities and metabolites of Desloratadine. As a positional isomer of N-Methyl Desloratadine, its separation presents a significant chromatographic challenge due to their similar physicochemical properties. This application note details robust protocols for preparative High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), alongside a strategic approach to purification via crystallization. The methodologies are designed to yield high-purity N-Methyl Iso Desloratadine suitable for use as a reference standard in analytical and toxicological studies.

Introduction

N-Methyl Desloratadine is a known metabolite and a process-related impurity in the synthesis of Desloratadine, a potent, non-sedating, long-acting histamine H1-receptor antagonist.[1][2] The presence of its isomers, such as N-Methyl Iso Desloratadine, can complicate the impurity profiling of the active pharmaceutical ingredient (API). Regulatory bodies worldwide mandate the identification and characterization of impurities in pharmaceutical products to ensure their safety and efficacy. Therefore, the isolation of pure N-Methyl Iso Desloratadine is paramount for its unequivocal structural elucidation and for the development of validated analytical methods to monitor its presence in Desloratadine drug substances and products.

The primary challenge in isolating N-Methyl Iso Desloratadine lies in its structural similarity to N-Methyl Desloratadine and other related compounds. This necessitates the use of highly selective purification techniques. This guide provides a detailed examination of advanced chromatographic and crystallization strategies to overcome these challenges.

Chemical Structures

| Compound | Structure |

| N-Methyl Desloratadine | CN1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 |

| Desloratadine | C1CNCCC1=C2C3=C(CCC4=C2N=CC=C4)C=C(Cl)C=C3 |

| Loratadine | CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(Cl)C=C3)CC1 |

Table 1: Structures of N-Methyl Desloratadine, Desloratadine, and Loratadine.

Core Principles of Separation

The successful isolation of N-Methyl Iso Desloratadine hinges on exploiting the subtle differences in polarity, spatial arrangement, and intermolecular interactions between it and its co-eluting impurities. The choice of the purification technique should be guided by the scale of purification required and the specific impurity profile of the crude mixture.

Section 1: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for isolating and purifying compounds from complex mixtures in the milligram to gram scale.[3] The key to separating positional isomers lies in the selection of an appropriate stationary phase and mobile phase to maximize selectivity.

Rationale for Method Development

Given that N-Methyl Iso Desloratadine is a positional isomer of the aromatic and basic N-Methyl Desloratadine, a reversed-phase HPLC method utilizing a phenyl-based stationary phase is a logical starting point. Phenyl columns can offer alternative selectivity to traditional C18 columns for aromatic compounds through π-π interactions. The addition of an ion-pairing reagent or a buffer to the mobile phase can help to improve peak shape and resolution for basic compounds like amines.[4]

Experimental Protocol: Preparative HPLC

Objective: To isolate N-Methyl Iso Desloratadine from a crude mixture containing N-Methyl Desloratadine and other process-related impurities.

Instrumentation:

-

Preparative HPLC system with a gradient pump, autosampler, column oven, and fraction collector.

-

UV-Vis or Diode Array Detector (DAD).

-

Mass Spectrometer (MS) for fraction identification (optional but recommended).

Chromatographic Conditions:

| Parameter | Recommended Conditions | Rationale |

| Column | Phenyl-Hexyl, 5 µm, 21.2 x 250 mm | Phenyl stationary phase provides alternative selectivity for aromatic isomers through π-π interactions. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for the basic amine analytes. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography. |

| Gradient | 20-50% B over 30 minutes | A shallow gradient is often necessary to resolve closely eluting isomers. |

| Flow Rate | 20 mL/min | Appropriate for a 21.2 mm ID preparative column. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Detection | 280 nm | Based on the UV absorbance of the Desloratadine chromophore. |

| Injection Volume | 1-5 mL (dependent on sample concentration and column loading) | To be optimized based on preliminary loading studies. |

Procedure:

-

Sample Preparation: Dissolve the crude mixture containing N-Methyl Iso Desloratadine in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B, or Dimethyl Sulfoxide). Filter the sample through a 0.45 µm filter before injection.

-

System Equilibration: Equilibrate the column with the initial mobile phase composition (20% B) for at least 30 minutes or until a stable baseline is achieved.

-

Injection and Fraction Collection: Inject the prepared sample onto the column. Collect fractions based on the elution profile, using time-based or peak-based fraction collection.

-

Fraction Analysis: Analyze the collected fractions using an analytical HPLC method to determine the purity of each fraction.

-

Pooling and Evaporation: Pool the pure fractions containing N-Methyl Iso Desloratadine and remove the solvent under reduced pressure.

Workflow Diagram

Caption: Preparative HPLC workflow for N-Methyl Iso Desloratadine isolation.

Section 2: Supercritical Fluid Chromatography (SFC)

SFC is a powerful chromatographic technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide. It is particularly well-suited for the separation of chiral compounds and isomers, often providing faster and more efficient separations than HPLC.[5][6]

Rationale for Method Development

The unique properties of supercritical CO2, such as low viscosity and high diffusivity, allow for high flow rates and rapid separations. For the separation of basic isomers like N-Methyl Iso Desloratadine, a chiral stationary phase can provide the necessary selectivity. The addition of a polar co-solvent, such as methanol with a basic additive, is crucial for eluting and achieving good peak shapes for polar and basic analytes.

Experimental Protocol: Preparative SFC

Objective: To achieve baseline separation and isolation of N-Methyl Iso Desloratadine from its isomers.

Instrumentation:

-

Preparative SFC system with a CO2 pump, co-solvent pump, autosampler, column oven, and fraction collector with a back-pressure regulator.

-

UV-Vis or DAD detector.

Chromatographic Conditions:

| Parameter | Recommended Conditions | Rationale |